A Technical Guide to the Chemical Properties of D,L-Azatryptophan Hydrate
A Technical Guide to the Chemical Properties of D,L-Azatryptophan Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D,L-7-Azatryptophan hydrate (B1144303) is a racemic mixture of the D- and L- enantiomers of 7-azatryptophan (B1233867), a structural analog of the essential amino acid tryptophan. The substitution of a nitrogen atom for the carbon at the 7th position of the indole (B1671886) ring imparts unique fluorescent properties, making it a valuable tool in protein research. This technical guide provides a comprehensive overview of the chemical and physical properties of D,L-Azatryptophan hydrate, detailed experimental protocols for its enantiomeric resolution, and a summary of its applications in biochemical and pharmaceutical research.
Chemical and Physical Properties
D,L-7-Azatryptophan hydrate is a white to off-white powder. Its core chemical and physical properties are summarized in the tables below.
Table 1: General Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁N₃O₂ · H₂O | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| CAS Number | 7146-37-4 | [2] |
| Appearance | White to off-white powder | [1] |
| Storage Temperature | -20°C | [3] |
Table 2: Physical Properties
| Property | Value | Reference |
| Melting Point | 262-264 °C | [4] |
| Solubility | Soluble in 1 M HCl (50 mg/ml), with heating. | [4] |
Table 3: Spectroscopic Properties
| Property | Value | Reference |
| Extinction Coefficient (ε) | Eₘₘ = 1.205 (310 nm), 5.080 (280 nm) | [4] |
| Fluorescence Excitation | 310 nm | [4] |
| Fluorescence Emission | 402 nm | [4] |
Experimental Protocols
A critical procedure in the application of D,L-Azatryptophan is the resolution of its racemic mixture to obtain the individual enantiomers, as often only one enantiomer is biologically active. The following is a detailed protocol for the enzymatic resolution of D,L-7-Azatryptophan.
Enzymatic Resolution of D,L-7-Azatryptophan Racemate
This protocol is based on the enantioselective hydrolysis of the Nα-acetyl derivative of D,L-7-Azatryptophan using acylase-I from Aspergillus oryzae.[5]
Materials:
-
D,L-7-Azatryptophan hydrate
-
Acetic anhydride (B1165640)
-
Neat acetic acid
-
Eupergit-C immobilized acylase-I from Aspergillus oryzae
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
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Acetylation of D,L-7-Azatryptophan:
-
Dissolve 205 mg (1 mmole) of D,L-7-Azatryptophan in 2.56 mL (45 mmole) of neat acetic acid.
-
Add 114 µL (1.2 mmole) of acetic anhydride to the solution under vigorous stirring.
-
Allow the reaction to proceed at room temperature with continuous stirring.
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Monitor the reaction progress by RP-HPLC until completion to yield D,L-Nα-acetyl-7-azatryptophan.[5]
-
-
Enzymatic Deacetylation:
-
React the D,L-Nα-acetyl-7-azatryptophan mixture with Eupergit-C immobilized Aspergillus oryzae acylase-I. This enzyme will selectively hydrolyze the L-Nα-acetyl derivative.
-
The reaction should be allowed to proceed for 24 hours to ensure quantitative deacylation of the L-enantiomer.[5]
-
-
Purification of L-7-Azatryptophan:
-
Following the enzymatic reaction, purify the resulting free L-7-Azatryptophan from the unreacted D-Nα-acetyl-7-azatryptophan using preparative RP-HPLC.[5]
-
-
Enantiomeric Purity Analysis:
-
The enantiomeric purity of the purified L-7-Azatryptophan can be established using chiral affinity chromatography on an albumin-sepharose 4B column.[5]
-
Workflow for Enzymatic Resolution
Caption: Enzymatic resolution of D,L-Azatryptophan.
Biological Activity and Applications
D,L-7-Azatryptophan, particularly the L-enantiomer, serves as a valuable fluorescent probe in protein studies. Its incorporation into proteins in place of tryptophan allows for the investigation of protein structure, function, and dynamics through fluorescence spectroscopy.[4] The altered photophysical properties of 7-azatryptophan compared to tryptophan, such as a red-shift in its fluorescence emission, make it a sensitive reporter of the local environment within a protein.[4]
This analog has been successfully incorporated into various proteins, including bacterial proteins and phage lambda lysozyme, to study aspects like protein stability and tryptophan accessibility.[4][6] Its use extends to the synthesis of specialized biochemical probes, such as a biotin-7-azatryptophan adduct, for studying molecular interactions.[4]
Signaling Pathways
Currently, there is no specific signaling pathway that has been identified to be directly modulated by D,L-Azatryptophan hydrate. Its primary role in research is as a structural and functional probe when incorporated into peptides and proteins. The biological effects observed are generally a consequence of the altered properties of the proteins into which it is incorporated.
Logical Relationship of 7-Azatryptophan as a Research Tool
Caption: From racemate to research application.
Conclusion
D,L-7-Azatryptophan hydrate is a valuable chemical tool for researchers in biochemistry, molecular biology, and drug development. Its unique fluorescent properties, once resolved into its L-enantiomer, provide a powerful method for probing the intricacies of protein structure and function. The experimental protocol provided herein offers a reliable method for obtaining the biologically relevant enantiomer, paving the way for its use in a wide range of research applications.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929) [hmdb.ca]
- 2. D,L-Azatryptophan hydrate | 7146-37-4 | FA18065 [biosynth.com]
- 3. scientificlabs.com [scientificlabs.com]
- 4. rsc.org [rsc.org]
- 5. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthetic incorporation of 7-azatryptophan into the phage lambda lysozyme: estimation of tryptophan accessibility, effect on enzymatic activity and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
